2-Ethoxy-6-methoxypyrimidin-4(1H)-one
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Overview
Description
2-Ethoxy-6-methoxypyrimidin-4(1H)-one is a heterocyclic organic compound with a pyrimidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-6-methoxypyrimidin-4(1H)-one typically involves the reaction of ethyl acetoacetate with urea in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-6-methoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4,6-dione derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
2-Ethoxy-6-methoxypyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-methoxypyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-6-ethoxypyrimidin-4(1H)-one
- 2-Ethoxy-4-methoxypyrimidin-6(1H)-one
- 2-Methoxy-4-ethoxypyrimidin-6(1H)-one
Uniqueness
2-Ethoxy-6-methoxypyrimidin-4(1H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
52281-00-2 |
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Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
2-ethoxy-4-methoxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-7-8-5(10)4-6(9-7)11-2/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
HIJYVEMXOVQPRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CC(=O)N1)OC |
Origin of Product |
United States |
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